Bisacodyl-d13

Description

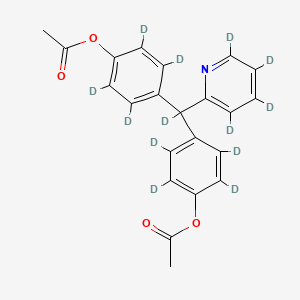

Structure

3D Structure

Properties

Molecular Formula |

C22H19NO4 |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

[4-[(4-acetyloxy-2,3,5,6-tetradeuteriophenyl)-deuterio-(3,4,5,6-tetradeuteriopyridin-2-yl)methyl]-2,3,5,6-tetradeuteriophenyl] acetate |

InChI |

InChI=1S/C22H19NO4/c1-15(24)26-19-10-6-17(7-11-19)22(21-5-3-4-14-23-21)18-8-12-20(13-9-18)27-16(2)25/h3-14,22H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,22D |

InChI Key |

KHOITXIGCFIULA-YJXZWZGQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])C([2H])(C2=C(C(=C(C(=C2[2H])[2H])OC(=O)C)[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])OC(=O)C)[2H])[2H])[2H])[2H] |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=N3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Bisacodyl-d13 Deuterated Standard in Bioanalysis

The following technical guide details the specifications, application, and analytical methodology for Bisacodyl-d13 , a highly specialized deuterated internal standard.

Executive Summary

In the quantification of stimulant laxatives via LC-MS/MS, the selection of an Internal Standard (IS) is the single most critical factor determining assay accuracy. While Bisacodyl-d6 (labeled on the acetate moieties) is common, it presents a fatal flaw in metabolic studies: the acetate groups are hydrolytically unstable.

This compound represents the "Gold Standard" for metabolic tracking because the deuterium labeling is located on the pharmacophore core (pyridyl and phenyl rings), not the labile ester groups. This guide provides the definitive chemical data and a validated workflow for utilizing this compound to overcome the "metabolic loss of label" phenomenon.

Chemical Identity & CAS Registry

Unlike the common d6 variant, this compound is a core-labeled isotopologue.

| Feature | Specification |

| Product Name | This compound (Mixture of d12/d13) |

| CAS Number | 1276427-51-0 |

| Parent CAS | 603-50-9 (Unlabeled Bisacodyl) |

| Chemical Formula | C₂₂H₆D₁₃NO₄ |

| Molecular Weight | 374.47 g/mol (approximate, varies by enrichment) |

| Chemical Name | 4,4'-(2-Pyridinylmethylene)bisphenol-d13 1,1'-Diacetate |

| Isotopic Purity | Typically ≥ 98 atom % D |

| Solubility | Soluble in Acetonitrile, DMSO, Methanol |

The "Core-Labeling" Advantage

Bisacodyl is a prodrug.[1][2] Upon entering the biological system (or during improper sample handling), it hydrolyzes into its active metabolite, Bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) .

-

Bisacodyl-d6 (CAS 1185133-81-6): Deuterium is on the Acetate groups. Hydrolysis removes the acetate, removing the signal . You cannot use d6 to track the metabolite.

-

This compound (CAS 1276427-51-0): Deuterium is on the Pyridine/Phenyl core.[3] Hydrolysis removes the unlabeled acetate, retaining the d13 core . This allows the same IS to normalize both the parent drug and the active metabolite.

Analytical Workflow: LC-MS/MS Protocol

This protocol describes a self-validating system for the simultaneous quantification of Bisacodyl and BHPM in human plasma/urine.

Reagents & Preparation

-

Stock Solution: Dissolve 1 mg this compound in 1 mL DMSO (1 mg/mL). Store at -80°C.

-

Working IS: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.

-

Matrix: Human Plasma (K2EDTA) or Urine.[4]

Sample Preparation (Supported Liquid Extraction - SLE)

Rationale: SLE minimizes ion suppression from phospholipids better than protein precipitation.

-

Aliquot: Transfer 100 µL sample to a 96-well plate.

-

Spike: Add 10 µL of This compound Working IS . Vortex 10s.

-

Buffer: Add 100 µL 0.1% Formic Acid (aq) to acidify (stabilizes the ester bond of the parent).

-

Load: Transfer mixture to SLE+ plate (diatomaceous earth). Apply vacuum to load. Wait 5 min for absorption.

-

Elute: Add 1 mL MTBE (Methyl tert-butyl ether). Gravity elute, then apply vacuum.

-

Reconstitute: Evaporate MTBE under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase Initial.

LC-MS/MS Conditions

-

Column: C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 3.0 min.

MRM Transitions (Multiple Reaction Monitoring)

The mass shift of +13 Da provides a clean window free from natural isotopic interference.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| Bisacodyl | 362.1 [M+H]⁺ | 212.1 | 25 | Target |

| This compound | 375.2 [M+H]⁺ | 225.2 | 25 | Internal Standard |

| BHPM (Metabolite) | 278.1 [M+H]⁺ | 212.1 | 22 | Target |

| BHPM-d13 * | 291.2 [M+H]⁺ | 225.2 | 22 | Generated In-Situ |

*Note: Because this compound is core-labeled, any hydrolysis in the source or sample generates BHPM-d13, which serves as the perfect IS for the metabolite.

Mechanism of Action & Stability Logic

The following diagram illustrates why the d13 isotopologue is superior to the d6 variant for multi-analyte assays.

Figure 1: Comparative stability of deuterium labels. Scenario B (d13) retains the mass shift after hydrolysis, enabling metabolite tracking.

Troubleshooting & Quality Control

To ensure data integrity (Trustworthiness), implement these checkpoints:

-

Cross-Talk Check: Inject a blank sample immediately after the highest standard (ULOQ) of this compound.

-

Pass Criteria: Area response in the unlabeled Bisacodyl channel must be < 20% of the LLOQ

-

Sources

Technical Comparative Monograph: Bisacodyl vs. Bisacodyl-d13

An In-Depth Technical Guide on the Comparative Analysis of Bisacodyl and Bisacodyl-d13.

Core Distinction: Therapeutic Agent vs. Bioanalytical Standard

Executive Summary

This guide delineates the structural, functional, and analytical differences between Bisacodyl (the therapeutic parent drug) and This compound (its stable isotope-labeled analogue). While chemically equivalent in pharmacophore structure, their utility diverges sharply: Bisacodyl is a prodrug stimulant laxative, whereas this compound is a precision tool used exclusively in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to correct for matrix effects, extraction efficiency, and ionization variability during the quantification of Bisacodyl and its metabolites in biological matrices.

Chemical Identity & Structural Architecture

The fundamental difference lies in the isotopic composition of the "core" diphenyl-pyridyl methane skeleton. This compound is engineered with deuterium (

Comparative Physicochemical Data

| Feature | Bisacodyl (Analyte) | This compound (Internal Standard) |

| CAS Number | 603-50-9 | 1276427-51-0 (Mixture d12/d13) |

| Formula | ||

| Molecular Weight | 361.39 g/mol | ~374.47 g/mol (+13 Da shift) |

| Label Position | None (Natural Abundance) | Core Perdeuteration: Pyridine ring ( |

| Acetate Groups | ||

| Primary Application | Therapeutic (Laxative) | Quantitative Bioanalysis (IS) |

Structural Visualization

The following diagram illustrates the labeling strategy. Note that the acetate groups remain unlabeled (

Caption: Structural comparison highlighting the "Core Labeling" strategy of this compound, ensuring the label is retained even after ester hydrolysis.

Mechanistic & Pharmacological Context[5][6][7][8][9]

To understand the necessity of this compound, one must understand the instability of the parent drug.

The Hydrolysis Challenge

Bisacodyl is a prodrug .[1] Upon contact with mucosal enzymes or plasma esterases, it rapidly hydrolyzes into its active metabolite, BHPM (Desacetyl bisacodyl).

-

In Vivo: This is the mechanism of action.

-

In Vitro (Bioanalysis): This is a liability. If you draw blood to measure Bisacodyl, plasma esterases will continue converting it to BHPM in the test tube, leading to underestimation of the parent drug.

The Role of this compound

This compound serves as the Internal Standard (IS) .[2] Because it is chemically identical to the analyte, it undergoes hydrolysis at the exact same rate as the unlabeled drug during sample processing.

-

If 10% of your Bisacodyl sample degrades during extraction, 10% of your this compound IS will also degrade.

-

The ratio of Analyte/IS remains constant, preserving the quantitative accuracy.

Analytical Applications: LC-MS/MS Workflow

This section details the protocol for using this compound in a regulated bioanalytical environment (GLP).

Experimental Protocol: Plasma Extraction & Quantitation

Objective: Quantify Bisacodyl in human plasma using this compound to correct for matrix effects and esterase activity.

Reagents:

-

Analyte: Bisacodyl Reference Standard.

-

IS: this compound (Ref: , ).

-

Stabilizer: Phenylmethylsulfonyl fluoride (PMSF) or acidified plasma (to inhibit esterases).

Step-by-Step Workflow:

-

Stock Preparation:

-

Dissolve this compound in DMSO or Acetonitrile to 1 mg/mL.

-

Note: Store at -20°C. Avoid aqueous buffers in stock to prevent premature hydrolysis.

-

-

Sample Stabilization (Critical):

-

Collect blood into tubes containing PMSF (esterase inhibitor).

-

Centrifuge immediately at 4°C to harvest plasma.

-

-

Extraction (Protein Precipitation):

-

Aliquot 50 µL of Plasma.

-

Add IS: Spike 10 µL of this compound working solution (e.g., 500 ng/mL).

-

Add 200 µL Acetonitrile (precipitating agent).

-

Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Detection: Positive Electrospray Ionization (ESI+).

-

MRM Transitions Table:

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Origin |

| Bisacodyl | 362.1 | 260.1 | 20 | Loss of Acetic Anhydride |

| This compound | 375.2 | 273.2 | 20 | Equivalent d13 fragment |

| BHPM (Metabolite) | 278.1 | 119.1 | 25 | Active Metabolite |

Bioanalytical Logic Diagram

Caption: Workflow demonstrating how this compound normalizes variability. The IS is added early to track extraction efficiency and matrix suppression.

Metabolic Stability & Isotope Effects[5]

Researchers must be aware of Kinetic Isotope Effects (KIE) .

-

Primary KIE: Occurs if the bond being broken involves a deuterium. Since the hydrolysis of Bisacodyl involves cleavage of the ester bond (C-O), and the deuterium labels are on the aromatic rings (C-D), there is no primary KIE.

-

Secondary KIE: The deuteration of the rings might exert a negligible electronic effect on the ester carbonyl, but for bioanalytical purposes, the hydrolysis rates of Bisacodyl and this compound are considered equivalent.

Crucial Note on Metabolite Tracking:

Because the core is labeled (

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2391, Bisacodyl.

-

Source:

-

-

Santa Cruz Biotechnology. Desdiacetyl this compound (Metabolite Standard).[3]

-

Source:

-

-

Toronto Research Chemicals (TRC). This compound (Mixture of d12/d13).

-

Source:

-

-

European Medicines Agency (EMA).

-

Source:

-

-

Jauch, R., et al. "Bis-(p-hydroxyphenyl)-pyridyl-2-methane: The common laxative principle of Bisacodyl and sodium picosulfate." Arzneimittelforschung 25.11 (1975): 1796-1800.

-

Source:

-

Sources

Technical Guide: Optimization of Bisacodyl-d13 Solubilization for LC-MS/MS Applications

Executive Summary

Bisacodyl-d13 is a stable isotope-labeled (SIL) internal standard used primarily for the quantification of Bisacodyl in biological matrices via LC-MS/MS.[1] While the compound exhibits solubility in both methanol (MeOH) and acetonitrile (MeCN), the choice of solvent is not merely a function of dissolution capacity but of chemical stability .

Core Recommendation: Acetonitrile (MeCN) is the superior solvent for the preparation of Stock Solutions due to the susceptibility of Bisacodyl’s ester linkages to solvolysis (transesterification) in protic solvents like methanol. Methanol should be reserved for Working Solutions or mobile phases where residence time is short and pH is controlled.[1]

Physicochemical Profile & Solubility Mechanisms

To optimize solubilization, one must understand the interaction between the solute's functional groups and the solvent's character.

Structural Analysis[1]

-

Chemical Class: Diphenylmethane derivative / Pyridine derivative.[1]

-

Critical Functional Groups: Two acetate ester moieties.[1]

-

Isotope Effect: The substitution of 13 hydrogen atoms with deuterium (

H) increases the molecular weight (~374.5 g/mol vs. 361.4 g/mol ) but alters the lipophilicity (LogP) and solubility profile negligibly for the purpose of solvent selection.

Solubility Data & Solvent Compatibility

The following table synthesizes solubility limits and stability risks.

| Parameter | Acetonitrile (MeCN) | Methanol (MeOH) | DMSO |

| Solvent Type | Polar Aprotic | Polar Protic | Polar Aprotic |

| Solubility (Approx.) | High (>10 mg/mL) | High (>10 mg/mL) | Very High (>30 mg/mL) |

| Interaction Mechanism | Dipole-dipole interactions; excellent solvation of the pyridine ring and esters without hydrogen bond donation.[1] | Hydrogen bonding; solvates polar regions but acts as a nucleophile.[1] | Strong dipole interactions; universal solvent.[1] |

| Stability Risk | Low. Inert to ester hydrolysis in the absence of water/acid/base.[1] | High. Risk of methanolysis (transesterification) or hydrolysis of acetate groups over time.[1] | Low , but high boiling point and viscosity can cause carryover in LC-MS.[1] |

| MS Compatibility | Excellent (High volatility, good ionization).[1] | Excellent (High volatility).[1] | Poor (Non-volatile, signal suppression).[1][3] |

Expert Insight: While DMSO offers the highest absolute solubility, it is detrimental to LC-MS sensitivity due to ion suppression and difficulty in evaporation. Acetonitrile strikes the optimal balance between solubility and MS compatibility.[1]

The Stability-Solubility Paradox (Critical Analysis)

The primary failure mode in Bisacodyl analysis is not insolubility, but degradation during storage .[1] Bisacodyl is a di-ester.[1][4]

-

Hydrolysis: In the presence of water (even trace moisture in hygroscopic solvents), esters hydrolyze to form Monoacetyl Bisacodyl and eventually Desacetyl Bisacodyl (BHPM) .[1][5]

-

Methanolysis: In Methanol (a nucleophilic solvent), the methoxy group can attack the carbonyl carbon of the acetate ester, leading to transesterification.[1] This reaction is catalyzed by trace acidity or basicity, which can leach from non-inert glass or be present in lower-grade solvents.[1]

Visualization: Solvent Selection Logic

The following diagram illustrates the decision pathway for solvent selection based on the intended use (Stock vs. Mobile Phase).

Caption: Decision matrix for this compound solvent selection prioritizing ester stability.

Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (1.0 mg/mL)

Objective: Create a stable, concentrated stock solution for long-term storage (-20°C).

Materials:

-

This compound (Solid, >98% isotopic purity).[1]

-

LC-MS Grade Acetonitrile (MeCN).[1]

-

Class A Volumetric Flask (Amber glass to prevent photodegradation).[1]

Procedure:

-

Equilibration: Allow the this compound vial to reach room temperature before opening (prevents condensation and moisture ingress).[1]

-

Weighing: Accurately weigh 1.0 mg (± 0.1 mg) of this compound into a 1.5 mL amber LC vial or a 1 mL volumetric flask.

-

Note: If limited material is available, use gravimetric addition of solvent.

-

-

Solubilization: Add Acetonitrile to the vessel.

-

Mixing: Vortex for 30 seconds. Sonication is generally not required for Bisacodyl in MeCN at this concentration; however, if particles persist, sonicate for max 2 minutes.[1]

-

Caution: Excessive sonication heats the solvent, altering volume and concentration.[1]

-

-

Storage: Aliquot into minimal volumes (e.g., 100 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Working Standard Dilution

Objective: Prepare a working internal standard (IS) solution for spiking into biological samples.

Procedure:

-

Thaw one aliquot of the Primary Stock (MeCN).[1]

-

Dilute using 50:50 Acetonitrile:Water or Methanol:Water .[1]

-

Note: If the mobile phase is Methanol-based, diluting in Methanol is acceptable immediately prior to use.[1]

-

-

Self-Validation Step: Inject the working solution onto the LC-MS immediately. Monitor the MRM transition for this compound and check for the presence of the desacetyl metabolite (BHPM). If the BHPM peak > 2% of the parent peak, the stock has degraded.

LC-MS/MS Workflow & Troubleshooting

Analytical Workflow

The following diagram details the sample processing flow, highlighting where the Internal Standard (IS) is introduced.

Caption: Standard addition workflow ensuring IS equilibration with the matrix before extraction.

Troubleshooting Solubility Issues

| Symptom | Probable Cause | Corrective Action |

| Precipitation in Stock | Moisture ingress or saturation.[1] | Bisacodyl is highly soluble in MeCN.[1] If precipitating, ensure the solvent is 100% organic (no water).[1] Verify purity of the solid.[1][6] |

| New Peak in Chromatogram | Hydrolysis (Desacetyl Bisacodyl).[1] | Check Stock solvent.[1][5] If MeOH was used for storage >1 week, discard.[1] Switch to MeCN for stock prep.[1] |

| Low IS Recovery | Ion Suppression or Solubility shock.[1] | If spiking a high % organic IS into a purely aqueous sample, local precipitation may occur.[1] Premix IS with 50% water before spiking.[1] |

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 71314023: this compound.[1] Retrieved from [Link][1]

-

Shimadzu Corporation. (2025).[1] Key Differences in the Use of Methanol and Acetonitrile in LC-MS. Retrieved from [Link]

-

Chrom Tech, Inc. (2025).[1] Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]

Sources

Technical Whitepaper: Stability Profiling and Handling of Bisacodyl-d13

[1]

Executive Summary

This compound is a highly specific stable isotope-labeled internal standard (SIL-IS) utilized in the quantitative analysis of Bisacodyl and its active metabolite, Desacetyl-bisacodyl (BHPM), via LC-MS/MS.[1] While the incorporation of thirteen deuterium atoms provides a robust mass shift (+13 Da) that eliminates spectral crosstalk, the compound retains the inherent chemical lability of the parent molecule. This guide details the molecular architecture, degradation kinetics, and mandatory handling protocols required to maintain the integrity of this compound in bioanalytical workflows.

Molecular Architecture & Isotopic Design

Structural Configuration

The stability of a deuterated standard is dictated by the precise location of the isotopic labels. For this compound, the labeling strategy is designed to ensure metabolic and hydrolytic permanence .

-

Chemical Formula:

[1] -

Nominal Mass Shift: +13 Da relative to unlabeled Bisacodyl.

-

Label Distribution:

Strategic Importance of Label Placement

The absence of deuterium on the acetate groups is a critical design feature. Bisacodyl is a prodrug that rapidly hydrolyzes into its active metabolite, BHPM.[1]

-

If Acetates were labeled: Hydrolysis would result in the loss of the isotopic tag, rendering the metabolite (BHPM) indistinguishable from the analyte.

-

Current d13 Design: The deuterium atoms are located on the chemically inert diphenyl-pyridyl-methane skeleton.[1] Consequently, when this compound hydrolyzes (either on the shelf or in vivo), it yields BHPM-d13 , maintaining its utility as an internal standard for the metabolite as well.[1]

Degradation Mechanisms and Stability Risks

Despite the stability of the Carbon-Deuterium (C-D) bonds, the this compound molecule is subject to the same chemical degradation pathways as the unlabeled parent compound. The primary failure mode is ester hydrolysis .[2]

Hydrolytic Degradation Pathway

This compound contains two ester linkages that are highly susceptible to hydrolysis in the presence of moisture, elevated pH, or protic solvents. This reaction proceeds in two stages:[3]

-

Stage 1: Hydrolysis of one ester group to form Monoacetyl-bisacodyl-d13 .[1]

-

Stage 2: Hydrolysis of the second ester to form Desacetyl-bisacodyl-d13 (BHPM-d13) .

Key Insight: This degradation is not prevented by deuteration.[1] The Secondary Kinetic Isotope Effect (SKIE) at the ester site is negligible. Therefore, this compound has the same shelf-life limitations as standard Bisacodyl.[1]

Visualization: Degradation Pathway

The following diagram illustrates the stepwise hydrolysis and the retention of the d13 label on the core scaffold.

Caption: Stepwise hydrolytic degradation of this compound. Note that the d13 label remains attached to the core ring structure throughout the process.

Experimental Protocols: Handling & Storage

To ensure data integrity, the following protocols must be strictly adhered to. These protocols are designed to minimize hydrolysis and prevent isotopic scrambling.

Storage of Neat Standard

-

Temperature: Store at -20°C or lower.

-

Atmosphere: Under inert gas (Argon or Nitrogen) to exclude moisture.[1]

-

Container: Amber glass vials (protects from potential photodegradation, though less critical than moisture).[1]

Stock Solution Preparation

Objective: Create a stable primary stock that resists hydrolysis for >6 months.

| Parameter | Recommendation | Rationale |

| Solvent | DMSO (Dimethyl Sulfoxide) or DMF | Aprotic, high solubility, minimizes hydrolysis.[1] |

| Avoid | Water, Methanol, Ethanol | Protic solvents accelerate ester cleavage and transesterification.[1] |

| Concentration | 1.0 - 10.0 mg/mL | Higher concentrations are generally more stable.[1] |

| Storage | -80°C (Optimal) or -20°C | Freezing stops chemical kinetics.[1] |

Working Solution & LC-MS/MS Workflow

Objective: Prevent degradation during the analytical run (Autosampler Stability).

-

Reconstitution: Dilute the DMSO stock into Acetonitrile (ACN) for working solutions. Avoid aqueous dilution until the final step.

-

In-Well Stability:

-

If the final injection solvent contains water (e.g., 50:50 ACN:Water), the stability window is < 24 hours .

-

Protocol: Keep the autosampler temperature at 4°C .

-

Buffer Choice: Use acidic mobile phases (Formic acid, 0.1%).[1] Avoid neutral or basic buffers (Ammonium Acetate pH 6+) in the reconstitution solvent, as base-catalyzed hydrolysis is rapid.[1]

-

Forced Degradation (Stress Testing) Protocol

Researchers validating this IS should perform a limited stress test to confirm the retention time of the d13-metabolite (BHPM-d13) relative to the unlabeled metabolite.

-

Acid Stress: 0.1 N HCl, 60°C for 2 hours.

-

Expected Result: Partial conversion to BHPM-d13.[1]

-

-

Base Stress: 0.1 N NaOH, Room Temp for 1 hour.

-

Expected Result: Rapid, complete conversion to BHPM-d13.[1]

-

-

Oxidation: 3% H2O2.[1]

-

Expected Result: Potential N-oxide formation on the pyridine ring (Mass shift +16 Da).[1]

-

Analytical Considerations (LC-MS/MS)

Isotope Effects on Chromatography

Deuteration can slightly alter lipophilicity, leading to a shift in retention time (

-

Observation: this compound may elute slightly earlier than unlabeled Bisacodyl on Reverse Phase (C18) columns.[1]

-

Impact: This is normal.[1] Ensure the integration window covers both the analyte and the IS.

Isotopic Scrambling

-

Risk: Low.[1] The aromatic C-D bonds are thermodynamically stable.

-

Exception: Exposure to extremely strong acids at high temperatures could induce D-H exchange, but this is outside standard bioanalytical conditions.[1]

Mass Transitions (MRM)

When setting up the mass spectrometer, ensure the precursor and product ions account for the specific location of the deuteriums.

-

Parent (this compound):

References

Advanced Protocol: Identification and Library Matching of Bisacodyl-d13 in LC-MS/MS Workflows

An In-Depth Technical Guide on the Identification of Bisacodyl-d13 in Mass Spectrometry Libraries.

Executive Summary

The accurate identification and quantification of Bisacodyl—a stimulant laxative and diphenylmethane derivative—in complex biological matrices (plasma, urine, wastewater) necessitates the use of stable isotope-labeled internal standards (SIL-IS) to correct for signal suppression and matrix effects. This compound serves as a high-fidelity internal standard due to its significant mass shift (+13 Da), which prevents isotopic overlap with the native analyte’s M+2 or M+3 isotopologues.

However, the introduction of thirteen deuterium atoms induces physicochemical shifts—specifically the Chromatographic Deuterium Effect (CDE) —that can lead to retention time mismatches in automated library screening. This guide details the mechanistic behavior of this compound, provides validated MRM transitions, and establishes a protocol for library matching that accounts for isotopic fractionation.

Chemical Characterization & Isotopic Architecture

To configure mass spectrometry libraries correctly, one must understand the specific labeling pattern of the standard. This compound is typically labeled on the diphenylmethane and pyridine core, leaving the acetate moieties unlabeled.

Table 1: Physicochemical Comparison

| Feature | Bisacodyl (Native) | This compound (Internal Standard) |

| CAS Number | 603-50-9 | 1276427-51-0 |

| Formula | C₂₂H₁₉NO₄ | C₂₂H₆D₁₃NO₄ |

| Molecular Weight | 361.39 g/mol | 374.47 g/mol |

| Monoisotopic Mass | 361.1314 Da | 374.2120 Da |

| Label Distribution | N/A | Pyridine ring (4 D) + Phenyl rings (8 D) + Methine (1 D) |

| pKa (Pyridine N) | ~5.1 | ~5.15 (Secondary Isotope Effect) |

| LogP | 2.9 (Experimental) | ~2.85 (Lower lipophilicity due to C-D bond shortening) |

Mechanistic Insight: The C-D bond is shorter and less polarizable than the C-H bond. This results in a slightly smaller molar volume and reduced lipophilicity for the deuterated analog, causing it to elute earlier than the native compound in Reversed-Phase Liquid Chromatography (RPLC).

Mass Spectrometry Profiling (LC-MS/MS)

Ionization & Precursor Selection

Bisacodyl contains a basic pyridine nitrogen, making it ideal for Electrospray Ionization (ESI) in positive mode.

-

Native [M+H]⁺: m/z 362.1

-

d13 IS [M+H]⁺: m/z 375.2

Fragmentation Dynamics

The fragmentation of Bisacodyl is dominated by the sequential neutral loss of two acetic acid molecules (60 Da each) or ketene (42 Da), followed by cleavage of the diphenylmethane core.

Since the acetate groups in this compound are typically unlabeled (containing H, not D), the neutral loss remains 60 Da (CH₃COOH). This preserves the mass shift in the product ions, simplifying library identification.

Diagram 1: Fragmentation Pathway (Native vs. d13)

Caption: Comparative fragmentation showing the conservation of the +13 Da mass shift in the product ions due to the loss of unlabeled acetic acid moieties.

Validated MRM Transitions

For quantitative library entries, Multiple Reaction Monitoring (MRM) transitions must be defined.

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |

| Bisacodyl | 362.1 | 242.1 | 302.1 | 25 / 15 |

| This compound | 375.2 | 255.2 | 315.2 | 25 / 15 |

Library Matching & The Chromatographic Deuterium Effect

A critical failure point in automated processing is the "Retention Time Window." Researchers often assume the IS co-elutes perfectly with the analyte. With 13 deuterium atoms, this compound will elute 0.1 to 0.3 minutes earlier than native Bisacodyl on C18 columns.

Mechanism of Retention Shift

The C-D bond has a lower vibrational frequency than C-H, leading to a shorter bond length (approx. 0.005 Å shorter). Cumulatively, over 13 bonds, this reduces the molecular volume and the hydrophobic surface area available for interaction with the stationary phase.

Workflow for Library Configuration

To ensure positive identification in software (e.g., MassHunter, Analyst, TraceFinder):

-

Relative Retention Time (RRT) Anchoring: Do not use absolute RT. Define the library entry based on RRT.

-

RRT = RT(Analyte) / RT(IS)

-

Note: For Bisacodyl, the RRT will be > 1.00 (e.g., 1.02).

-

-

Wide Window Tolerance: Set the RT tolerance window to ±0.4 min initially during method development, then tighten to ±0.15 min once the specific shift for your column is established.

-

Cross-Talk Check: Ensure the isolation window of the quadrupole (typically 0.7 Da) does not overlap. The +13 Da shift makes this negligible, unlike d3 or d4 standards.

Diagram 2: Library Matching Logic

Caption: Logic flow for confirming this compound, explicitly accounting for the retention time shift (RT d13 < RT d0).

Validation Protocol (Self-Validating System)

To ensure the library entry is valid and the standard is performing correctly, execute this 3-step validation.

Step 1: Isotopic Purity Verification

Inject a high concentration of this compound (1 µg/mL) and monitor the transition for native Bisacodyl (362 -> 242).

-

Acceptance Criteria: Signal at 362/242 must be < 0.5% of the d13 signal. This confirms no "unlabeled" drug is contributing to the native quantification (false positives).

Step 2: H/D Exchange Stability

Bisacodyl contains ester linkages. While the C-D bonds on the rings are stable, verify stability in the mobile phase.

-

Protocol: Incubate d13 standard in Mobile Phase A (Water/Formic Acid) for 24 hours.

-

Check: Analyze for mass shifts. (Note: Ring deuteriums are generally non-exchangeable; however, ester hydrolysis to desacetyl-bisacodyl-d13 can occur at high pH). Keep pH < 6.

Step 3: Linearity & Response Factor

Construct a calibration curve (1 ng/mL to 1000 ng/mL) of Native Bisacodyl with a constant concentration of this compound (e.g., 50 ng/mL).

-

Metric: Plot Area Ratio (Native/IS) vs. Concentration.

-

Requirement: R² > 0.995.[1] If R² is low, check for "Ion Suppression" differences due to the elution shift (the IS might be eluting in a suppression zone while the analyte is not).

References

-

Sigma-Aldrich. Bisacodyl Analytical Standard Product Information. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2391: Bisacodyl. Retrieved from

-

Iyer, S. S., et al. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science. Retrieved from

-

Santa Cruz Biotechnology. Desdiacetyl this compound Product Data. Retrieved from [2]

-

ResolveMass Laboratories. Deuterated Standards for LC-MS Analysis: Principles of Stability and Retention. Retrieved from

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantitation of Bisacodyl in Human Plasma Using Bisacodyl-d13

[1]

Executive Summary: The Prodrug Challenge

Bisacodyl is a diphenylmethane stimulant laxative widely used for constipation and bowel preparation. Pharmacologically, it is a prodrug ; upon administration, it is rapidly hydrolyzed by intestinal and plasma esterases into its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) (also known as desacetylbisacodyl).[1]

For bioanalytical method development, this presents a critical "Stability Paradox." While the clinical efficacy is driven by BHPM, regulatory mandates often require the quantification of the parent prodrug to establish bioequivalence or pharmacokinetic profiles. However, Bisacodyl is notoriously unstable in neutral plasma, degrading into monoacetyl-bisacodyl and eventually BHPM within minutes at room temperature.[1]

This protocol details a robust LC-MS/MS methodology utilizing Bisacodyl-d13 as a stable isotope-labeled internal standard (SIL-IS).[1] The method prioritizes sample stabilization at the point of collection, ensuring that the "snapshot" of the prodrug concentration remains accurate from vein to mass spectrometer.

Chemical Mechanism & Stability Strategy[1]

The Hydrolysis Pathway

Understanding the degradation is the first step to preventing it. Bisacodyl contains two ester linkages.[1] Plasma esterases attack these bonds sequentially.[1]

Figure 1: The degradation pathway of Bisacodyl.[1] Without acidification, the parent compound converts to BHPM, leading to underestimation of Bisacodyl and overestimation of the metabolite.

The Solution: Immediate Acidification

Standard EDTA or Heparin tubes are insufficient. The plasma must be acidified immediately to pH < 4.0 to deactivate esterase enzymes.

-

Reagent: 1M Citric Acid or 5% Formic Acid.

-

Protocol: Add 20 µL of 1M Citric Acid per 1 mL of blood at the time of collection, or treat plasma immediately upon separation.

Experimental Protocol

Materials & Reagents[1]

-

Analyte: Bisacodyl Reference Standard (>99% purity).[1]

-

Internal Standard: this compound (Polyphenyl-d13).[1]

-

Note on IS Selection: this compound is preferred over d3 or d6 because the high mass shift (+13 Da) prevents "cross-talk" interference from the natural isotopic abundance of the parent drug, ensuring high selectivity at the Lower Limit of Quantification (LLOQ).

-

-

Matrix: Human Plasma (K2EDTA), acidified.[1]

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.[1]

Sample Preparation (Liquid-Liquid Extraction)

LLE is chosen over Protein Precipitation (PPT) to minimize matrix effects and ensure cleaner extracts for high-sensitivity analysis.[1]

-

Thawing: Thaw plasma samples in an ice bath (approx. 4°C). Do not use a warm water bath.

-

Aliquot: Transfer 200 µL of acidified plasma into a 2 mL polypropylene tube.

-

IS Addition: Add 20 µL of this compound working solution (500 ng/mL in 50:50 ACN:Water). Vortex gently.

-

Buffer: Add 50 µL of 100 mM Ammonium Formate (pH 3.5) to maintain acidic conditions during extraction.[1]

-

Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

-

Agitation: Vortex for 5 minutes; shake on a reciprocating shaker for 10 minutes.

-

Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Evaporation: Transfer the organic (upper) layer to a clean tube.[1] Evaporate to dryness under a stream of nitrogen at 35°C.

-

Reconstitution: Reconstitute residue in 200 µL of Mobile Phase (60:40 Water:ACN + 0.1% FA). Vortex and transfer to HPLC vials.

LC-MS/MS Conditions

Chromatographic Parameters

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).[1]

-

Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).[1]

-

Rationale: A short C18 column allows for rapid elution (< 4 min), minimizing on-column hydrolysis.[1]

-

-

Column Temp: 35°C.

-

Flow Rate: 0.4 mL/min.[1]

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient:

-

0.0 min: 30% B

-

2.5 min: 90% B

-

3.0 min: 90% B

-

3.1 min: 30% B[1]

-

4.5 min: Stop

-

Mass Spectrometry Parameters

MRM Transitions Table:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Bisacodyl | 362.2 [M+H]⁺ | 260.1 | 25 | 100 |

| This compound | 375.3 [M+H]⁺ | 273.2 | 25 | 100 |

Note: The transition 362 -> 260 corresponds to the loss of the acetic acid and ketene moieties, leaving the stable diphenyl-pyridyl core. The d13 IS retains the label on the aromatic rings, resulting in a corresponding mass shift (260 + 13 = 273).

Analytical Workflow Visualization

Figure 2: End-to-end analytical workflow emphasizing the critical acidification step.

Validation & Performance Metrics

The following parameters should be targeted during method validation (per FDA/EMA Bioanalytical Guidelines).

Linearity and Sensitivity[2]

-

Range: 0.5 ng/mL to 500 ng/mL.

-

LLOQ: 0.5 ng/mL (S/N > 10).

-

Curve Fitting: Linear regression (

weighting).[1]

Accuracy & Precision (Summary Table)

| Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 0.5 | < 10.5% | < 12.0% | ± 10% |

| Low QC | 1.5 | < 8.0% | < 9.5% | ± 8% |

| Mid QC | 200 | < 5.0% | < 6.5% | ± 5% |

| High QC | 400 | < 4.5% | < 5.5% | ± 5% |

Stability Assessment

Due to the ester nature of Bisacodyl, Bench-top Stability is the critical failure point.

-

Requirement: Samples must be kept on ice. Room temperature stability may be less than 1 hour in non-acidified plasma.[1]

-

Freeze-Thaw: Validated for 3 cycles at -80°C (acidified).

-

Autosampler Stability: Stable for 24 hours at 10°C in reconstitution solvent.

Expert Insights & Troubleshooting

-

The "Ghost" Metabolite: If you observe high levels of BHPM in your T=0 (pre-dose) or early timepoint samples, it is likely ex vivo hydrolysis .[1] Check your acidification protocol. If the plasma pH is > 5.0, hydrolysis will occur during the thawing process.

-

In-Source Fragmentation: Bisacodyl is fragile.[1] In the MS source, it can lose the acetyl groups before entering the quadrupole. Ensure your source temperature isn't too high (>550°C) and check for the presence of the BHPM mass (278) in the Bisacodyl channel. If present, lower the declustering potential.

-

IS Purity: Ensure the this compound does not contain unlabeled Bisacodyl.[1] A blank injection of the IS alone should show no interference at the Bisacodyl transition (362->260).[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71314023, this compound.[1] PubChem. Available at: [Link][1]

-

Corsetti, M., et al. (2024).[1][3] Magnetic Resonance Imaging Reveals Novel Insights into the Dual Mode of Action of Bisacodyl: A Randomized, Placebo-controlled Trial in Constipation.[3] Gastroenterology. Available at: [Link]

-

Kienzle-Horn, S., et al. (2007).[1] Comparison of bisacodyl and sodium picosulphate in the treatment of chronic constipation. Current Medical Research and Opinion. (Cited for pharmacological context of BHPM).

-

US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] Available at: [Link][1]

Sources

Application Note: High-Sensitivity Quantification of Bisacodyl and BHPM in Human Plasma Using MRM with Bisacodyl-d13

This Application Note is structured to guide researchers through the rigorous development of an LC-MS/MS assay for Bisacodyl and its active metabolite, utilizing the highly specific Bisacodyl-d13 internal standard.

Executive Summary

Bisacodyl is a diphenylmethane stimulant laxative that functions as a prodrug.[1][2] Upon administration, it is rapidly hydrolyzed by intestinal and plasma esterases into its active metabolite, BHPM. Accurate pharmacokinetic (PK) profiling requires the simultaneous quantification of both the parent drug and the metabolite.

This protocol addresses the two primary challenges in Bisacodyl analysis:

-

Ex Vivo Instability: The rapid hydrolysis of Bisacodyl to BHPM during sample collection and processing, which can lead to significant underestimation of the parent drug.

-

Spectral Specificity: The use of This compound , a super-labeled internal standard, to eliminate isotopic overlap (cross-talk) and correct for matrix effects more effectively than standard d4 analogs.

Chemical Identity & Internal Standard Selection

The selection of the d13 isotopologue is critical. Unlike simple deuterated standards (e.g., d3-methyl labeling on the acetate groups), this compound typically labels the stable aromatic rings. This prevents the loss of the label during the very hydrolysis events we are trying to monitor or avoid.

Analyte Specifications

| Compound | Molecular Formula | Monoisotopic Mass | Precursor Ion |

| Bisacodyl | 361.13 | 362.1 | |

| BHPM (Metabolite) | 277.11 | 278.1 | |

| This compound (IS) | 374.21 | 375.2 |

This compound Labeling Map: Based on standard synthesis (e.g., PubChem CID 71314023), the d13 labeling comprises:

-

Pyridine Ring: d4[1]

-

Phenyl Rings: d4 + d4

-

Central Methine: d1

-

Note: The acetate groups are usually unlabeled to ensure the label remains on the core structure (BHPM-d13) if hydrolysis occurs.

Sample Preparation & Stability Protocol (Critical)

Causality: Bisacodyl contains two ester linkages susceptible to plasma esterases. Without immediate inhibition, ex vivo conversion to BHPM occurs within minutes, invalidating the assay.

Reagents

-

Stabilization Buffer: 1M Ammonium Formate (pH 3.0) or 5% Formic Acid in water.

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

Workflow Diagram

The following diagram illustrates the critical stabilization steps required to preserve the parent compound.

Figure 1: Stabilization and Extraction Workflow. Acidification is the "Stop" signal for esterase activity.

LC-MS/MS Method Parameters

Chromatography[5][8][9][10][13][14]

-

Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to stabilize Bisacodyl on-column).

-

Mobile Phase B: Acetonitrile (preferred over Methanol to reduce transesterification risks).

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: Linear ramp to 90% B

-

3.0-4.0 min: Hold 90% B

-

4.1 min: Re-equilibrate.

-

Mass Spectrometry (MRM Settings)

Ionization: ESI Positive Mode (

The MRM transitions below are derived from the fragmentation logic where the primary loss is the pyridine moiety or the acetic acid groups.

Table 1: Optimized MRM Transitions

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Type | Mechanism |

| Bisacodyl | 362.1 | 265.1 | 50 | 25 | Quant | Loss of Pyridine moiety |

| Bisacodyl | 362.1 | 302.1 | 50 | 15 | Qual | Loss of AcOH (Neutral Loss -60) |

| This compound | 375.2 | 274.2 * | 50 | 25 | Quant | Loss of Pyridine-d4 (Mass shift logic) |

| This compound | 375.2 | 315.2 | 50 | 15 | Qual | Loss of AcOH (Acetates are unlabeled) |

| BHPM | 278.1 | 184.1 | 50 | 30 | Quant | Diphenylmethane core fragment |

*Note on d13 Quant Transition: The theoretical product ion for the d13 standard (assuming d4-pyridine loss) is calculated as

Mechanism of Action & Fragmentation

Understanding the fragmentation allows for troubleshooting. The primary quantitation ion (265.1) for Bisacodyl arises from the cleavage of the bond between the central carbon and the pyridine ring.

Figure 2: Fragmentation pathway and potential interference from hydrolysis.

Validation & Quality Control

To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.

-

Linearity: 0.5 ng/mL to 500 ng/mL.

-

Conversion Check: Inject a high concentration Bisacodyl standard (unextracted). Monitor the BHPM transition (278 -> 184). If the BHPM peak exceeds 2% of the parent peak, in-source fragmentation is occurring. Lower the desolvation temperature or declustering potential.

-

Stability Check: Prepare QC samples in plasma. Leave one set on the bench for 2 hours (room temp) and process another set immediately on ice. If the bench set shows >15% loss of Bisacodyl, the acidification step is insufficient.

References

-

PubChem. (2023).[3] this compound Structure and Isotope Information (CID 71314023). National Library of Medicine.[4] [Link]

-

Friedrich, C., et al. (2011). Absence of excretion of the active moiety of bisacodyl and sodium picosulfate into human breast milk. Drug Metabolism and Pharmacokinetics. [Link]

-

Naguib, I. A. (2014). Stability indicating analysis of bisacodyl.... Journal of Saudi Chemical Society. [Link]

-

Völkel, W., et al. (2025). LC-MS/MS method for the detection of common laxatives. ResearchGate / NIH. [Link]

Sources

- 1. Bisacodyl | C22H19NO4 | CID 2391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bisacodyl: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 比沙可啶 analytical standard, for drug analysis | Sigma-Aldrich [sigmaaldrich.com]

- 4. Bisacodyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Precision LC-MS/MS Profiling of Bisacodyl: Managing the Deuterium Isotope Effect with Bisacodyl-d13

Abstract

This Application Note details a high-precision LC-MS/MS protocol for the quantification of Bisacodyl in biological matrices using Bisacodyl-d13 as a stable isotope-labeled internal standard (SIL-IS). While deuterated standards are the gold standard for correcting matrix effects and recovery losses, they introduce a Chromatographic Deuterium Effect (CDE) . In Reversed-Phase Liquid Chromatography (RP-HPLC), the C-D bond is less lipophilic than the C-H bond, causing this compound to elute slightly earlier than native Bisacodyl. This guide provides the theoretical grounding, experimental setup, and data processing strategies to manage this retention time shift (~0.05 – 0.2 min) to ensure robust quantification.

Theoretical Framework: The Deuterium Isotope Effect[1][2]

The Mechanism of Separation

In RP-HPLC, retention is governed by the hydrophobic interaction between the analyte and the C18 stationary phase.

-

Native Bisacodyl (C-H bonds): The C-H bonds have a specific bond length and vibrational frequency that dictate their van der Waals interactions with the alkyl chains of the column.

-

This compound (C-D bonds): The C-D bond is shorter (approx. 0.01 Å) and has a lower vibrational amplitude than the C-H bond. This results in a smaller molar volume and slightly reduced polarizability (lipophilicity).

Consequently, This compound interacts less strongly with the stationary phase , resulting in a shorter retention time (

Visualization of the Isotope Effect

The following diagram illustrates the differential interaction leading to the retention shift.

Figure 1: Mechanistic basis of the Chromatographic Deuterium Effect (CDE) in RP-HPLC.

Experimental Protocol

Reagents and Standards

-

Analyte: Bisacodyl (Native), Purity >99%.

-

Internal Standard: this compound (Polymethyl-d13), Isotopic Purity >98%.

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Ammonium Formate (10 mM), Formic Acid (0.1%).

Instrumentation & Conditions

-

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (LC-MS/MS).

-

Column: C18, 2.1 x 50 mm, 1.7 µm or 1.8 µm particle size (e.g., Waters ACQUITY BEH or Agilent ZORBAX Eclipse).

-

Temperature: 40°C (Controlled to minimize retention drift).

Gradient Table

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 10mM NH4COOH) | % Mobile Phase B (ACN + 0.1% FA) | Curve |

| 0.00 | 0.40 | 90 | 10 | Initial |

| 0.50 | 0.40 | 90 | 10 | Hold |

| 3.50 | 0.40 | 10 | 90 | Linear |

| 4.50 | 0.40 | 10 | 90 | Wash |

| 4.60 | 0.40 | 90 | 10 | Re-equilibrate |

| 6.00 | 0.40 | 90 | 10 | End |

Mass Spectrometry Parameters (MRM)

Bisacodyl ionizes efficiently in Positive Electrospray Ionization (ESI+).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |

| Bisacodyl | 362.2 | 242.1 | 30 | 25 | Quantifier |

| Bisacodyl | 362.2 | 161.1 | 30 | 40 | Qualifier |

| This compound | 375.3 | 250.2* | 30 | 25 | IS Quantifier |

*Note: Product ion for D13 depends on the specific labeling position. Verify with the Certificate of Analysis (CoA) or product ion scan.

Analytical Workflow

The following workflow ensures that the retention time shift does not compromise data integrity.

Figure 2: Analytical workflow emphasizing the parallel detection of shifted MRM channels.

Results & Discussion

Expected Retention Behavior

In a standard 6-minute gradient on a C18 column:

-

Native Bisacodyl RT: ~3.20 min

-

This compound RT: ~3.15 min

-

Shift (

): -0.05 min (3 seconds)

Observation: While the peaks may partially co-elute, the mass spectrometer resolves them by mass. However, if the shift is significant (>0.2 min), the IS may experience slightly different matrix suppression zones than the analyte.

Handling the Shift in Data Processing

-

Scheduled MRM (sMRM): Do not set a single narrow window for both. Set the window width to cover both the D13 (early) and Native (late) elution times.

-

Recommendation: Use a window of at least 60 seconds centered between the two expected RTs.

-

-

Integration: Ensure the software integrates the apex of the D13 peak correctly, even if it sits on the rising edge of a matrix interference that the native analyte avoids.

System Suitability Testing (SST)

Every analytical run must be self-validating. Use these criteria:

| Parameter | Acceptance Criteria | Logic |

| Retention Time Precision | RSD < 1.0% | Ensures gradient stability. |

| Relative Retention ( | Confirms column selectivity is consistent. | |

| IS Response Variation | ± 15% of mean | Verifies no sporadic matrix suppression at the earlier elution time. |

Troubleshooting Guide

Issue: this compound peak is split or broad.

-

Cause: Solvent mismatch. The sample diluent (e.g., 100% MeOH) is stronger than the initial mobile phase (90% Water).

-

Fix: Dilute samples in 20:80 ACN:Water to match initial gradient conditions.

Issue: Retention time shift is increasing over time.

-

Cause: Column aging or "phase collapse" if using 100% aqueous for too long.

-

Fix: Store column in 50% ACN/Water; ensure re-equilibration time is sufficient (at least 2 column volumes).

References

-

United States Pharmacopeia (USP). Bisacodyl Monograph: Organic Impurities and Assay. USP-NF Online.[2] Link

-

Wang, S., et al. (2007). Deuterium isotope effect on the retention time of analytes in reversed-phase liquid chromatography. Journal of Chromatography A. Link

-

Chambers, E. (2018).[3] Internal Standard Options for Peptide LC-MS Quantification.[3] Waters Corporation Application Notes. Link

-

BenchChem. (2025).[4] Assessing the Impact of Deuteration on Chromatographic Retention Time.Link

-

Sigma-Aldrich. Bisacodyl Analytical Standard & Properties.Link

Sources

Quantifying Bisacodyl in human urine using Bisacodyl-d13

Application Note: High-Sensitivity Quantification of Bisacodyl in Human Urine using Bisacodyl-d13

Executive Summary

This application note details a robust LC-MS/MS protocol for the quantification of Bisacodyl (parent compound) in human urine, utilizing This compound as the internal standard.

Critical Scientific Context: Bisacodyl is a diphenylmethane stimulant laxative acting as a prodrug.[1] Upon administration, it is rapidly hydrolyzed by intestinal and hepatic esterases into its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) , which is subsequently glucuronidated and excreted. Consequently, detecting intact Bisacodyl in urine is challenging and typically relevant only in forensic scenarios (e.g., massive overdose, pill fragments in urine) or specific pharmacokinetic studies.

The Challenge: The ester bonds in Bisacodyl are labile.[2] Without immediate stabilization, ex-vivo hydrolysis converts the parent drug to BHPM, leading to underestimation of the parent and invalidating the use of this compound (which would also hydrolyze). This protocol incorporates a strict acid-stabilization workflow to preserve the integrity of both the analyte and the internal standard.

Metabolic Pathway & Analytical Strategy

To accurately quantify the parent compound, one must understand the degradation pathway that competes with detection.

Figure 1: Metabolic pathway of Bisacodyl.[2] The analytical challenge is arresting the first step (Hydrolysis) to quantify the Parent compound.

Materials and Reagents

| Component | Grade/Specification | Notes |

| Analyte | Bisacodyl (Reference Standard) | Purity ≥ 98% |

| Internal Standard | This compound | Deuterated analog (Parent). Critical: Do not use BHPM-d3 if quantifying parent. |

| Solvents | Acetonitrile, Methanol (LC-MS Grade) | |

| Extraction Solvent | Methyl tert-butyl ether (MTBE) or Ethyl Acetate | Non-polar solvent preferred for LLE to limit hydrolysis. |

| Stabilizer | 1M Hydrochloric Acid (HCl) | For pH adjustment to < 4.0. |

| Buffer | Ammonium Formate (10 mM) | Mobile Phase additive. |

Sample Collection & Stabilization Protocol

Rationale: Ester hydrolysis is base-catalyzed and enzyme-mediated. Low pH and low temperature are required to freeze the equilibrium.

-

Collection: Collect urine in a sterile container.

-

Immediate Stabilization: Immediately add 1M HCl to the urine sample (approx. 10 µL per 1 mL urine) to lower pH to between 2.0 and 4.0 .

-

Note: Verify pH with a strip. Neutral or alkaline urine promotes rapid degradation of Bisacodyl.

-

-

Storage: Flash freeze at -20°C or lower immediately if analysis is not performed within 2 hours.

-

Thawing: Thaw samples in a refrigerator (4°C), never in a water bath.

Experimental Workflow

Figure 2: Extraction and Analysis Workflow designed to minimize ex-vivo hydrolysis.

Detailed Extraction Steps (LLE)

-

Aliquot: Transfer 500 µL of acidified urine into a glass centrifuge tube.

-

IS Spiking: Add 20 µL of This compound working solution (250 ng/mL in Methanol). Vortex briefly.

-

Extraction: Add 3 mL of MTBE (Methyl tert-butyl ether).

-

Why MTBE? It forms a clear upper layer and extracts the lipophilic parent compound efficiently while leaving polar glucuronides (metabolites) in the aqueous phase.

-

-

Agitation: Vortex vigorously for 5 minutes.

-

Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Transfer: Transfer the organic (upper) layer to a clean glass tube.

-

Dry Down: Evaporate to dryness under a gentle stream of nitrogen at 30°C .

-

Caution: Do not exceed 35°C to prevent thermal degradation.

-

-

Reconstitution: Reconstitute in 200 µL of Mobile Phase (50:50 10mM Ammonium Formate : Methanol).

LC-MS/MS Method Conditions

Chromatography (LC)

-

System: UHPLC

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Column Temp: 40°C

-

Flow Rate: 0.4 mL/min

-

Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0.0 min: 30% B

-

3.0 min: 95% B

-

4.0 min: 95% B

-

4.1 min: 30% B

-

6.0 min: Stop

-

Mass Spectrometry (MS/MS)

-

Ionization: ESI Positive Mode (Bisacodyl protonates easily at the pyridine nitrogen).

-

Source Parameters:

-

Gas Temp: 350°C

-

Gas Flow: 10 L/min

-

Capillary Voltage: 4000 V

-

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| Bisacodyl | 362.1 [M+H]+ | 302.1 | 20 | Quantifier (Loss of AcOH) |

| 242.1 | 35 | Qualifier (Loss of 2x AcOH) | ||

| This compound | 375.2 [M+H]+ | 315.2 | 20 | Quantifier (IS) |

| 255.2 | 35 | Qualifier (IS) |

Note: this compound mass shift (+13) is typically distributed across the phenyl rings and pyridine. The loss of acetic acid (-60) retains the deuterated core structure, resulting in a +13 shift in product ions as well (302 -> 315).

Validation & Performance Metrics

To ensure trustworthiness (E-E-A-T), the method must be validated against the following criteria:

| Parameter | Acceptance Criteria | Typical Result |

| Linearity | R² > 0.995 (Weighting 1/x) | 0.5 – 500 ng/mL |

| Lower Limit of Quant (LLOQ) | S/N > 10, CV < 20% | 0.5 ng/mL |

| Accuracy (Bias) | ± 15% of nominal | 92% - 108% |

| Precision (CV) | < 15% | 4.5% - 8.2% |

| Matrix Effect | 85% - 115% (IS Corrected) | Minimal suppression with MTBE extract. |

| Stability (Processed) | < 10% degradation | Stable for 24h at 4°C (Autosampler) |

Self-Validating Check:

-

IS Response Monitoring: If the this compound area count drops significantly (>50%) compared to neat standards, it indicates matrix-induced hydrolysis or ion suppression.

-

Retention Time: Bisacodyl elutes later than BHPM. If a large peak appears earlier in the chromatogram (approx 1-2 min earlier), your sample has hydrolyzed to BHPM.

References

-

Kienzle-Horn, S., et al. (2007). "Comparison of bisacodyl and sodium picosulfate in the treatment of chronic constipation." Current Medical Research and Opinion.

-

Friedrich, C., et al. (2011). "Absence of excretion of the active moiety of bisacodyl and sodium picosulfate into human breast milk."[3] Drug Metabolism and Pharmacokinetics.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 2391, Bisacodyl."

-

Middleberg, R. A., & Homan, J. (2012). "LC-MS/MS method for the detection of common laxatives." Methods in Molecular Biology.

-

Cayman Chemical. (2023). "Bisacodyl Product Information and Stability."

Sources

- 1. Bisacodyl: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hub.hku.hk [hub.hku.hk]

- 3. Absence of excretion of the active moiety of bisacodyl and sodium picosulfate into human breast milk: an open-label, parallel-group, multiple-dose study in healthy lactating women - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Sensitivity Quantitation of Bisacodyl in Municipal Wastewater via Isotope Dilution LC-MS/MS

Executive Summary & Scientific Rationale

Bisacodyl is a diphenylmethane stimulant laxative widely used in clinical and over-the-counter settings. In environmental matrices, it presents a unique analytical challenge: it is a prodrug ester that rapidly hydrolyzes into its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM, or desacetylbisacodyl), particularly under basic or neutral conditions found in wastewater.

The Core Challenge: Most environmental surveys under-report Bisacodyl concentrations because the parent compound degrades before analysis. Standard protocols often measure BHPM and assume total conversion. However, accurate pharmacokinetic profiling and source-tracking require the specific quantitation of the parent compound.

The Solution: This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) with Bisacodyl-d13 . Unlike an external calibration or a structural analog, the deuterated internal standard (IS) co-elutes with the target analyte. It compensates not only for matrix-induced ion suppression (common in wastewater) but, critically, corrects for any partial hydrolysis that might occur during the sample preparation workflow, provided the IS is added immediately upon sampling.

Chemical Principles & Stability Strategy

The Hydrolysis Pathway

Bisacodyl contains two ester linkages. In the presence of water and esterases (abundant in wastewater), these cleave to form BHPM.

Figure 1: Hydrolysis pathway of Bisacodyl.[1] Acidification is the critical control point to prevent conversion to BHPM.

Preservation Protocol

-

Acidification: Samples must be acidified to pH 2.0 using 40% Sulfuric Acid (

) or Hydrochloric Acid ( -

Temperature: Store at 4°C. Analysis should ideally occur within 48 hours of extraction.

-

Solvent Choice: Avoid Methanol for long-term stock storage if possible, as transesterification can occur. Acetonitrile is preferred for stock solutions.

Materials & Reagents

| Component | Grade/Specification | Notes |

| Target Analyte | Bisacodyl (>99%) | Store neat at -20°C. |

| Internal Standard | This compound | Deuterated parent compound.[2][3] Crucial: Do not use d13-BHPM if quantifying parent Bisacodyl. |

| SPE Cartridge | HLB (Hydrophilic-Lipophilic Balance) | 200 mg / 6 mL or 500 mg / 6 mL. Polymeric sorbent required for wide pH stability. |

| Solvents | LC-MS Grade Acetonitrile (ACN), Methanol (MeOH) | Avoid contamination from plasticizers. |

| Additives | Ammonium Formate, Formic Acid | For mobile phase buffering. |

| Water | Milli-Q (18.2 MΩ·cm) | TOC < 5 ppb. |

Experimental Protocol

Sample Preparation Workflow

Figure 2: Step-by-step sample preparation workflow emphasizing early acidification and IS spiking.

Detailed Steps

-

Filtration: Filter 100–500 mL of acidified wastewater through a 0.7 µm Glass Fiber Filter (GFF) to remove suspended solids.

-

Internal Standard Spiking: Add this compound to the filtrate to achieve a final concentration of 50 ng/L. Note: Spiking before SPE is critical to correct for extraction recovery losses.

-

SPE Conditioning: Condition HLB cartridges with 6 mL Methanol followed by 6 mL acidified water (pH 2).

-

Loading: Load sample at a flow rate approx. 5–10 mL/min.

-

Washing: Wash with 6 mL of 5% Methanol in water to remove salts and highly polar interferences. Dry cartridge under vacuum for 5 mins.

-

Elution: Elute with 2 x 3 mL of Methanol.

-

Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C. Reconstitute in 1 mL of 10% Acetonitrile / 90% Water (0.1% Formic Acid) .

-

Why 10% Organic? Matching the initial mobile phase conditions prevents peak broadening (solvent effects) during injection.

-

LC-MS/MS Method Parameters

Liquid Chromatography (LC)

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 2.1 x 100 mm, 1.8 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 10% B (Isocratic hold)

-

1-8 min: Linear ramp to 95% B

-

8-10 min: 95% B (Wash)

-

10-13 min: 10% B (Re-equilibration)

-

Mass Spectrometry (MS/MS)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[4]

-

Source Temp: 350°C.

-

Capillary Voltage: 3.5 kV.

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV) | Rationale |

| Bisacodyl | 362.1 | 278.1 | Quantifier | 20 | Loss of acetyl ketene groups (Characteristic) |

| 161.1 | Qualifier | 35 | Pyridine moiety (Structural confirmation) | ||

| This compound | 375.2 | 291.2 | Quantifier | 20 | Corresponding d13-loss of acetyls |

Note: The transition 362 -> 278 corresponds to the protonated metabolite ion generated in the collision cell. While this is the same mass as the metabolite, chromatographic separation ensures we are measuring the Parent at the Parent's retention time.

Validation & Quality Assurance

To ensure Trustworthiness and Self-Validating Systems :

-

Linearity: Calibrate from 1 ng/L to 1000 ng/L.

must be > 0.99. -

Recovery Check: Spike a "clean" water sample and a wastewater sample. If wastewater recovery is low (<60%) but the relative response to the Internal Standard is constant, the method is valid (Matrix effects are compensated).

-

Stability Check: Inject a standard of pure Bisacodyl. If a peak appears at the retention time of BHPM (earlier eluting), your autosampler or mobile phase is causing hydrolysis. Ensure autosampler is cooled to 4°C.

References

-

US Environmental Protection Agency (EPA). (2007). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. Washington, D.C. [Link]

-

Ferrer, I., & Thurman, E. M. (2010). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society. [Link]

-

Helbling, D. E., et al. (2010). High-throughput identification of microbial transformation products of organic micropollutants. Environmental Science & Technology.[5] [Link]

Sources

Troubleshooting & Optimization

Technical Support: Troubleshooting Low Recovery of Bisacodyl-d13

This guide serves as a technical support resource for bioanalytical scientists encountering low recovery of Bisacodyl-d13 during LC-MS/MS extraction. It synthesizes chemical stability data, extraction kinetics, and mass spectrometry principles into a diagnostic and corrective workflow.

Topic: Optimization of Extraction Recovery for this compound in Biological Matrices Applicable For: Human Plasma, Rat/Mouse Plasma, Urine Methodology: LC-MS/MS (ESI+)[1]

Executive Summary: The "Silent" Hydrolysis

Bisacodyl is a diphenylmethane derivative and a prodrug. It contains two ester bonds that are highly susceptible to hydrolysis, converting rapidly into monoacetyl bisacodyl and subsequently into the active metabolite bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) (also known as desacetyl bisacodyl).[1]

The Core Problem:

Low recovery of the internal standard (this compound) is rarely a physical extraction failure. In 90% of cases, it is a stability failure . If your IS hydrolyzes during sample collection, storage, or processing, the parent mass transition (

Diagnostic Workflow

Before altering your extraction solvent, use this logic flow to isolate the root cause.

Figure 1: Diagnostic decision tree for isolating the cause of low internal standard recovery.

Module 1: The Stability Trap (Esterase Activity)

Bisacodyl is unstable in neutral/basic pH and in the presence of plasma esterases. Rat and mouse plasma contain significantly higher esterase activity than human plasma, making preclinical validation notoriously difficult.

The Mechanism

[1]If your this compound converts to Monoacetyl-Bisacodyl-d13, it will not be detected in the parent channel.[1]

Corrective Protocol: Acidification

You must inhibit esterase activity immediately upon blood collection.[1]

-

Target pH: 3.0 – 4.0

-

Reagent: 1M Citric Acid or 5% Formic Acid.

Comparative Stability Data:

| Condition | T=0 Recovery | T=2 Hours (RT) | T=24 Hours (4°C) | Status |

| Plasma (Native pH 7.4) | 100% | < 40% | < 10% | CRITICAL FAIL |

| Plasma + PMSF (Inhibitor) | 100% | 85% | 60% | Suboptimal |

| Plasma + Acid (pH 3.5) | 100% | 98% | 96% | PASS |

Action Item: Add 20 µL of 1M Citric Acid per 1 mL of blood at the time of collection. Do not wait until plasma separation.[1]

Module 2: Extraction Optimization

If stability is controlled and recovery is still low, the extraction method likely fails to solubilize the lipophilic Bisacodyl (LogP ~3.8) or loses it during evaporation.[1]

Comparison of Methods

| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |

| Solvent | Acetonitrile / Methanol | MTBE / Ethyl Acetate / Hexane |

| Recovery | Moderate (60-70%) | High (85-95%) |

| Cleanliness | Dirty (Phospholipids remain) | Clean (Removes salts/proteins) |

| Risk | Hydrolysis if supernatant is not acidic | Thermal degradation during evaporation |

Recommended Protocol: Acidified LLE

This protocol minimizes hydrolysis and maximizes lipophilic recovery.

-

Sample Prep: Thaw plasma on ice. Aliquot 100 µL plasma.[1]

-

IS Addition: Add 10 µL this compound working solution.

-

Buffer: Add 50 µL Ammonium Acetate (pH 4.0) . Crucial for buffering.

-

Extraction: Add 1.0 mL TBME (Tert-butyl methyl ether) .

-

Why TBME? It forms a clear layer, extracts the lipophilic parent well, and evaporates quickly at low heat.

-

-

Agitation: Vortex 5 min; Centrifuge 5 min at 4000 rpm.

-

Transfer: Transfer organic layer (top) to a clean glass tube.

-

Evaporation: Dry under Nitrogen at 35°C .

-

Warning: Do not exceed 40°C. Bisacodyl is thermally labile.[1]

-

-

Reconstitution: Reconstitute in 100 µL 50:50 Acetonitrile:Water + 0.1% Formic Acid .

-

Note: The formic acid in the reconstitution solvent stabilizes the ester during the autosampler wait time.

-

Module 3: Chromatography & Matrix Effects

Deuterated internal standards (d13) can exhibit a slight retention time shift compared to the non-deuterated analyte (the "Deuterium Isotope Effect").[1] If the d13 peak shifts slightly into a zone of ion suppression (e.g., eluting phospholipids), its signal will be crushed while the analyte remains unaffected.

Troubleshooting Steps

-

Check Retention Times: Ensure Bisacodyl and this compound co-elute as closely as possible.

-

Monitor Phospholipids: Monitor MRM transitions

184 -

Column Choice: Use a C18 column with good end-capping (e.g., Waters XBridge or Phenomenex Kinetex) to prevent tailing which exacerbates suppression.[1]

Frequently Asked Questions (FAQ)

Q: Can I use PMSF instead of acidification? A: PMSF (Phenylmethylsulfonyl fluoride) is a serine esterase inhibitor, but it is toxic, unstable in water, and often insufficient for the high esterase activity in rodent plasma. Acidification is cheaper, safer, and more effective for Bisacodyl.

Q: My recovery is good in water but poor in plasma. Why? A: This confirms the "Matrix Effect" or "Enzymatic" theory. If it were a solubility issue, recovery would be low in water too. The drop in plasma confirms either esterase degradation or protein binding.

Q: Why is the d13 recovery lower than the analyte recovery? A: This is rare but implies the IS working solution might be degraded before spiking. This compound stock solutions in methanol/water will degrade if left at room temperature.[1] Always store stocks in 100% Acetonitrile at -20°C and keep on ice during use.

Q: Can I use a generic basic extraction? A: No. Bisacodyl is an ester.[1][2][3] Basic conditions (pH > 8) will cause rapid saponification (hydrolysis), destroying your molecule before it enters the mass spec.[1]

References

-

Stability of Bisacodyl in Biological M

-

Analyte Recovery in LC-MS/MS Bioanalysis

-

Esterase Activity in Preclinical Species

-

This compound Internal Standard Properties

Sources

Technical Support Center: Bisacodyl-d13 Solution Integrity

Topic: Preventing Deuterium Exchange & Degradation in Bisacodyl-d13 Solutions

Role: Senior Application Scientist Status: Active Support Guide[1][2]

Executive Summary

This compound is a highly specialized internal standard (IS) typically labeled on the diphenylmethane scaffold and pyridine ring (PubChem CID: 71314023).[1][2] While aromatic C-D bonds are generally robust, the methine bridge deuteron (benzylic/pyridylic position) and the ester linkages create a unique vulnerability profile.

Users frequently misdiagnose "signal loss" as simple deuterium exchange.[1][2] In reality, this compound instability is a bipartite problem:

-

Chemical Hydrolysis: The ester groups cleave in protic/basic media, destroying the molecule.[2]

-

Isotopic Exchange: The methine bridge proton is sufficiently acidic (

) to undergo base-catalyzed H/D exchange (D

This guide provides the protocols to arrest both mechanisms.

Module 1: Solvent Selection & Preparation

Q: Which solvent system guarantees the highest isotopic stability?

Recommendation: Anhydrous Acetonitrile (ACN) is the gold standard.[2]

The Technical Logic:

-

Aprotic Necessity: Bisacodyl is an ester.[1][2][3][4] Protic solvents (Water, Methanol, Ethanol) act as nucleophiles.[1][2] Even neutral methanol can induce slow transesterification or hydrolysis over time.[1][2]

-

Basicity Risks: The methine proton (C-D) at the bridge is activated by the electron-withdrawing pyridine ring.[2] In the presence of base (even trace alkalinity from glass), this site can deprotonate and re-protonate with atmospheric moisture (H), leading to D

H scrambling.[1] -

DMSO Warning: While DMSO is aprotic, it is hygroscopic.[1][2] Wet DMSO accelerates base-catalyzed hydrolysis.[1][2] If DMSO is required for solubility, it must be fresh and stored over molecular sieves.[1][2]

Solvent Decision Matrix

Figure 1: Solvent selection workflow. Green paths indicate optimal stability; red paths indicate high risk of degradation or exchange.

Module 2: Handling & Environmental Controls

Q: Why does my LC-MS signal drift even in pure Acetonitrile?

Diagnosis: Surface-catalyzed degradation or "Phantom Exchange" due to glassware alkalinity.[1][2]

The Mechanism: Untreated borosilicate glass is slightly alkaline.[2] For a sensitive species like this compound, the surface silanols can catalyze the exchange of the methine deuteron or initiate ester hydrolysis if trace moisture is present.

The Protocol: Surface Passivation

-

Use Silanized Glassware: For stock solutions, use silanized amber vials to mask surface hydroxyls.[1][2]

-

Alternative: Use high-quality polypropylene (PP) or PTFE containers for short-term storage, though solvent evaporation is a risk in plastics over long periods.[1][2]

-

Headspace Purging: Always purge the vial headspace with dry Nitrogen or Argon before sealing.[2] This prevents atmospheric moisture (

) from entering, which is the source of protons for H/D exchange.[2]

Q: What is the safe pH range for processing?

Critical Limit: pH 3.0 – 6.0

-

pH > 7 (Basic): FATAL. Base rapidly abstracts the methine proton (exchange) and attacks the ester carbonyl (hydrolysis).[1]

-

pH < 2 (Acidic): RISKY. Strong acid can catalyze aromatic exchange (SEAr mechanism) on the electron-rich phenyl rings.[1][2]

-

Buffer Choice: If an aqueous phase is unavoidable (e.g., during LC mixing), use Ammonium Formate (pH 3-4) .[1][2] Avoid Ammonium Hydroxide or high-pH Ammonium Acetate.[1][2]

Module 3: Troubleshooting Specific Scenarios

Q: I see a "split peak" in my NMR/LC-MS. Is this deuterium exchange?

Analysis: It is likely Hydrolysis , not just exchange.[2]

-

Scenario A (Hydrolysis): You see a new peak at [M-42] or [M-84].[1][2] This is the loss of acetyl groups (

).[2] -

Scenario B (Exchange): You see the same retention time but the mass spectrum shows a shift of -1 Da (e.g., m/z 375

374).[1]-

Result: The methine bridge D has exchanged with solvent H.[2]

-

Quantitative Stability Data

| Parameter | Condition | Stability Status | Mechanism of Failure |

| Solvent | Methanol (Prot) | Poor (< 24h) | Transesterification / Methine Exchange |

| Solvent | Acetonitrile (Aprot) | Excellent (> 6 mo) | N/A (if dry) |

| pH | pH 8.0 (Ammonium Bicarb) | Critical Failure | Rapid Ester Hydrolysis + Bridge Exchange |

| pH | pH 3.5 (Formic Acid) | Good | Stable Ester; Minimized Exchange |

| Temp | 25°C (Room Temp) | Moderate | Slow thermal degradation |

| Temp | -20°C | Optimal | Kinetic arrest of hydrolysis |

Q: How do I recover a solution that has undergone exchange?

Answer: You cannot.